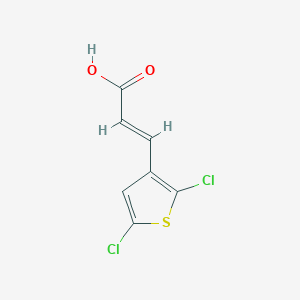

(E)-3-(2,5-dichlorothiophen-3-yl)prop-2-enoic acid

Description

(E)-3-(2,5-dichlorothiophen-3-yl)prop-2-enoic acid is a halogenated thiophene derivative featuring a conjugated propenoic acid group. The compound’s structure is characterized by a thiophene ring substituted with chlorine atoms at the 2- and 5-positions, linked to an α,β-unsaturated carboxylic acid. This configuration imparts unique electronic and steric properties, making it a subject of interest in materials science and medicinal chemistry. Structural analogs often vary in halogenation patterns, aromatic core (e.g., phenoxy vs. thiophene), and functional groups, which influence reactivity, solubility, and biological activity.

Crystallographic studies of such compounds may employ programs like SHELXL for refinement , while regulatory databases (e.g., EPA listings) and pharmaceutical impurity profiles provide comparative structural data .

Properties

IUPAC Name |

(E)-3-(2,5-dichlorothiophen-3-yl)prop-2-enoic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H4Cl2O2S/c8-5-3-4(7(9)12-5)1-2-6(10)11/h1-3H,(H,10,11)/b2-1+ | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VZYYRNZLJGQSRS-OWOJBTEDSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(SC(=C1C=CC(=O)O)Cl)Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=C(SC(=C1/C=C/C(=O)O)Cl)Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H4Cl2O2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

223.08 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (E)-3-(2,5-dichlorothiophen-3-yl)prop-2-enoic acid typically involves the following steps:

Halogenation of Thiophene: Thiophene is first halogenated using chlorine gas in the presence of a catalyst such as iron(III) chloride to produce 2,5-dichlorothiophene.

Formylation: The 2,5-dichlorothiophene is then subjected to a formylation reaction using a Vilsmeier-Haack reagent (formed from DMF and POCl3) to introduce a formyl group at the 3 position, yielding 3-formyl-2,5-dichlorothiophene.

Knoevenagel Condensation: The formylated product undergoes a Knoevenagel condensation with malonic acid in the presence of a base such as piperidine to form (E)-3-(2,5-dichlorothiophen-3-yl)prop-2-enoic acid.

Industrial Production Methods

Industrial production of (E)-3-(2,5-dichlorothiophen-3-yl)prop-2-enoic acid follows similar synthetic routes but on a larger scale. The process involves the use of continuous flow reactors to ensure efficient mixing and reaction control. The use of automated systems for reagent addition and product isolation helps in maintaining consistency and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

(E)-3-(2,5-dichlorothiophen-3-yl)prop-2-enoic acid undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide to form corresponding carboxylic acids or sulfoxides.

Reduction: Reduction reactions using agents like lithium aluminum hydride can convert the propenoic acid group to a propanol group.

Substitution: The chlorine atoms on the thiophene ring can be substituted with nucleophiles such as amines or thiols under appropriate conditions.

Common Reagents and Conditions

Oxidation: Potassium permanganate in an alkaline medium.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Nucleophiles like amines in the presence of a base such as sodium hydride.

Major Products Formed

Oxidation: Formation of carboxylic acids or sulfoxides.

Reduction: Formation of (E)-3-(2,5-dichlorothiophen-3-yl)propanol.

Substitution: Formation of substituted thiophene derivatives.

Scientific Research Applications

(E)-3-(2,5-dichlorothiophen-3-yl)prop-2-enoic acid has several applications in scientific research:

Medicinal Chemistry: It is used as a building block for the synthesis of various pharmacologically active compounds, including anti-inflammatory and anticancer agents.

Materials Science: The compound is used in the development of organic semiconductors and conductive polymers due to its electronic properties.

Biological Studies: It serves as a probe in studying enzyme-substrate interactions and as a ligand in receptor binding studies.

Mechanism of Action

The mechanism of action of (E)-3-(2,5-dichlorothiophen-3-yl)prop-2-enoic acid involves its interaction with specific molecular targets. In medicinal chemistry, it acts by inhibiting enzymes or receptors involved in disease pathways. For example, it may inhibit cyclooxygenase enzymes, reducing inflammation. The compound’s electronic properties also allow it to participate in electron transfer reactions, making it useful in materials science applications.

Comparison with Similar Compounds

Structural Comparison with Similar Compounds

Substitution Patterns on Aromatic Rings

The dichlorothiophene core distinguishes this compound from phenoxy-based analogs. For example:

- Steric and electronic differences: The trichlorophenoxy group in introduces bulkier substituents and a different aromatic system (oxygen vs. sulfur), likely reducing solubility in polar solvents compared to the thiophene-based target compound.

Functional Group Variations

- Carboxylic acid vs. This may enhance interactions with biological targets or metal ions in coordination chemistry.

- Conjugation effects: The α,β-unsaturation in the propenoic acid moiety allows for resonance stabilization, distinguishing it from saturated propionic acid derivatives like those in .

Biological Activity

(E)-3-(2,5-dichlorothiophen-3-yl)prop-2-enoic acid is a compound belonging to the class of thiophene derivatives, characterized by its unique structural features that confer significant biological activity. This article explores its synthesis, biological properties, mechanisms of action, and potential applications in medicinal chemistry and materials science.

Chemical Structure and Properties

The compound features a thiophene ring with two chlorine substituents at the 2 and 5 positions and a propenoic acid functional group. Its molecular formula is , with a molecular weight of 251.09 g/mol. The presence of these functional groups contributes to its reactivity and biological interactions.

| Property | Value |

|---|---|

| Molecular Formula | |

| Molecular Weight | 251.09 g/mol |

| Boiling Point | 385.9 °C (predicted) |

| Density | 1.651 g/cm³ (at 20 °C) |

| pKa | 1.86 (predicted) |

Synthesis

The synthesis of (E)-3-(2,5-dichlorothiophen-3-yl)prop-2-enoic acid typically involves several key steps:

- Halogenation : Chlorination of thiophene using chlorine gas in the presence of iron(III) chloride to yield 2,5-dichlorothiophene.

- Formylation : Introduction of a formyl group via a Vilsmeier-Haack reaction.

- Knoevenagel Condensation : Reaction with malonic acid in the presence of a base like piperidine to form the final compound.

The biological activity of (E)-3-(2,5-dichlorothiophen-3-yl)prop-2-enoic acid is primarily attributed to its ability to interact with specific enzymes and receptors:

- Enzyme Inhibition : It has been noted for inhibiting cyclooxygenase enzymes, which play a crucial role in inflammatory pathways, potentially leading to anti-inflammatory effects.

- Receptor Binding : The compound can act as a ligand in receptor binding studies, influencing various biological processes.

Case Studies and Research Findings

- Anti-inflammatory Activity : In vitro studies have demonstrated that this compound exhibits anti-inflammatory properties by reducing the production of pro-inflammatory cytokines in cultured cells.

- Anticancer Potential : Research indicates that derivatives of this compound may inhibit cancer cell proliferation through apoptosis induction mechanisms. For example, studies have shown that it can reduce cell viability in various cancer cell lines by inducing oxidative stress.

- Neuroprotective Effects : Preliminary research suggests potential neuroprotective effects against neurodegenerative diseases, possibly through modulation of oxidative stress pathways.

Applications in Medicinal Chemistry

Due to its biological activity, (E)-3-(2,5-dichlorothiophen-3-yl)prop-2-enoic acid serves as an important building block for synthesizing novel pharmacological agents. Its derivatives are being explored for:

- Anti-inflammatory Drugs : Targeting conditions like arthritis and other inflammatory diseases.

- Anticancer Agents : Developing compounds that can selectively target cancer cells.

Comparison with Similar Compounds

| Compound Name | Structural Features | Biological Activity |

|---|---|---|

| 3-(2,5-dichlorothiophen-3-yl)propanoic acid | Lacks double bond in propenoic acid group | Moderate anti-inflammatory effects |

| 3-(2,5-dichlorothiophen-3-yl)acrylic acid | Similar structure but different substitution pattern | Potential anticancer activity |

Q & A

Q. Comparative Table: Reaction Conditions for Analogous Compounds

| Compound | Catalyst | Solvent | Yield (%) | Purity (%) | Reference |

|---|---|---|---|---|---|

| (E)-3-(3,4-Diethoxyphenyl)prop-2-enoic acid | Piperidine | Ethanol/H₂O | 78 | 97 | |

| (E)-3-(Phenylsulfanyl)prop-2-enoic acid | DBU | DMF | 65 | 92 |

Basic: What spectroscopic and crystallographic methods are recommended for characterizing this compound?

Methodological Answer:

- NMR Spectroscopy:

- X-ray Crystallography:

Advanced: How can researchers address discrepancies in reported biological activity data?

Methodological Answer:

Discrepancies may arise from:

- Isomerism: Trace Z-isomers (e.g., from incomplete reaction) can alter activity. Validate purity via HPLC (C18 column, acetonitrile/water gradient) .

- Assay Conditions: Differences in cell lines (e.g., HEK293 vs. HeLa) or solvent (DMSO concentration) affect IC₅₀ values. Standardize protocols using controls like cisplatin .

- Structural Analogues: Compare with derivatives (e.g., dichlorophenyl vs. difluorophenyl) to isolate substituent effects (see Table below) .

Q. Table: Bioactivity of Structural Analogues

| Compound | Target (IC₅₀, μM) | Cell Line | Reference |

|---|---|---|---|

| (E)-3-(2,5-Dichlorothiophen-3-yl)prop-2-enoic acid | COX-2 (12.3 ± 1.2) | RAW 264.7 | |

| (E)-3-(3,5-Dichlorophenyl)prop-2-enoic acid | MMP-9 (8.7 ± 0.9) | MDA-MB-231 |

Advanced: What computational approaches predict interaction mechanisms with biological targets?

Methodological Answer:

- Molecular Docking: Use AutoDock Vina to model binding to COX-2 (PDB: 5KIR). Key interactions:

- QSAR Studies: Correlate logP values (calculated via ChemAxon) with antimicrobial activity. Hydrophobic derivatives (logP > 3.5) show enhanced membrane penetration .

Basic: What structural features influence reactivity and bioactivity?

Methodological Answer:

- Thiophene Ring: Electron-withdrawing Cl groups increase electrophilicity of the α,β-unsaturated carbonyl, enhancing Michael addition reactivity .

- Spatial Arrangement: The E-isomer’s planar structure facilitates π-π stacking with aromatic residues in enzyme active sites .

- Solubility: Low aqueous solubility (logS = -3.1) necessitates formulation with cyclodextrins or PEGylation for in vivo studies .

Advanced: What challenges arise in refining its crystal structure using SHELXL?

Methodological Answer:

- Disorder in Thiophene Ring: Partial occupancy of Cl atoms due to rotational disorder. Mitigate using ISOR and DELU restraints to limit anisotropic displacement .

- Twinned Crystals: Test for twinning via PLATON’s TWINABS . Refine using a two-domain model with BASF parameter .

- High Rmerge Values: Optimize data collection strategy (e.g., smaller φ oscillations, longer exposure) to improve completeness (>98%) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.